molecular formula C16H13ClN2O3S B2650829 N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 313960-38-2

N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2650829
CAS RN: 313960-38-2
M. Wt: 348.8
InChI Key: VVKGZHLRJNAQMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield . The synthesis involved multi-step reactions .


Molecular Structure Analysis

The molecular structure of “N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide” can be represented by the SMILES string O=C©NC1=NC(C=C2)=C(C=C2Cl)S1 . The InChI key for this compound is BCQXILHHRAEBLY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide” is a solid substance . Its molecular weight is 226.68 .

Scientific Research Applications

Anti-Inflammatory Activity

The synthesis and pharmacological evaluation of derivatives of benzothiazole containing the chlorobenzothiazole moiety have revealed significant anti-inflammatory properties . These compounds inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. By selectively targeting COX-2, they mitigate inflammation without causing the gastrointestinal (GI) side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Researchers continue to explore these derivatives for their potential as novel anti-inflammatory agents.

Dye Molecules and Colorants

Benzothiazole derivatives find applications in the field of dyes and colorants. For instance, dispersed azo dyes based on benzothiazole moieties have been synthesized, contributing to the vibrant palette of colorants used in textiles and other materials .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The safety information includes the GHS07 pictogram, the signal word “Warning”, and the hazard statements H302 - H319 . Precautionary statements include P305 + P351 + P338 .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-11-5-9(6-12(8-11)22-2)15(20)19-16-18-13-4-3-10(17)7-14(13)23-16/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKGZHLRJNAQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

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